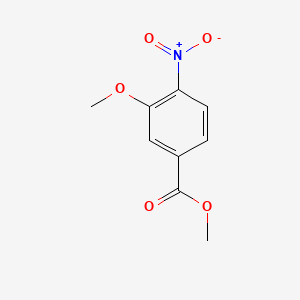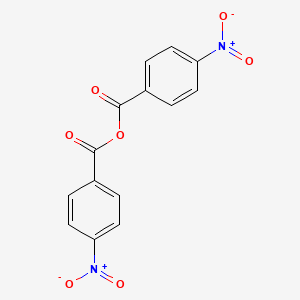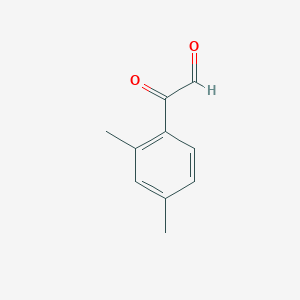
4'-Azetidinomethyl-2,4-dimethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Azetidinomethyl-2,4-dimethylbenzophenone is an organic compound with the molecular formula C19H21NO and a molecular weight of 279.4 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-2,4-dimethylbenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the synthesis of 2,4-dimethylbenzophenone through a Friedel-Crafts acylation reaction. This reaction uses 2,4-dimethylbenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Azetidinomethyl Group: The azetidinomethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 2,4-dimethylbenzophenone with azetidine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of 4’-Azetidinomethyl-2,4-dimethylbenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: 4’-Azetidinomethyl-2,4-dimethylbenzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Azetidinomethyl-2,4-dimethylbenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored in the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the formulation of sunscreens and cosmetic products due to its ability to absorb ultraviolet radiation.
Wirkmechanismus
The mechanism of action of 4’-Azetidinomethyl-2,4-dimethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidinomethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, in sunscreen formulations, the compound absorbs UV radiation, preventing skin damage by dissipating the absorbed energy as heat.
Vergleich Mit ähnlichen Verbindungen
Benzophenone: A simpler analog without the azetidinomethyl group, commonly used in photoinitiators and UV blockers.
4’-Aminomethyl-2,4-dimethylbenzophenone: Similar structure but with an aminomethyl group instead of azetidinomethyl, used in different chemical syntheses.
Uniqueness: 4’-Azetidinomethyl-2,4-dimethylbenzophenone is unique due to the presence of the azetidinomethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, binding interactions, and overall stability, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-4-9-18(15(2)12-14)19(21)17-7-5-16(6-8-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYKQYXLLGYEQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642804 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-61-1 |
Source


|
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)
![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)
![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

